3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Ethoxyanilino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar bicyclic structure but with an ethyl ester group instead of the anilino carbonyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
3-[(4-Ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the ethoxyanilino carbonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H19NO4 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c1-2-22-13-7-5-12(6-8-13)18-16(19)14-10-3-4-11(9-10)15(14)17(20)21/h3-8,10-11,14-15H,2,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
GUILWQHLLVHRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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